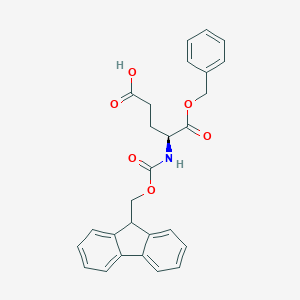
7-Oxoazepane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxoazepane-2-carboxamide, also known as 7-Keto-8-aminopelargonic acid synthase (KAPA), is a key enzyme in the biosynthesis of biotin, a vital vitamin for human health. The importance of biotin in various physiological processes has led to a significant interest in understanding the synthesis and function of KAPA. In
Mécanisme D'action
KAPA catalyzes the conversion of pimeloyl-CoA and L-alanine to 7-Oxoazepane-2-carboxamidenopelargonic acid (KAPA) through a series of reactions, including condensation, cyclization, and dehydration. The enzyme utilizes a thiolate-imidazole catalytic dyad to facilitate the reaction, with the thiolate group of the active site cysteine attacking the carbonyl group of pimeloyl-CoA, followed by the attack of the imidazole group of the active site histidine on the resulting intermediate. The resulting product is then dehydrated to form KAPA.
Biochemical and Physiological Effects:
KAPA plays a critical role in the biosynthesis of biotin, a vitamin essential for various physiological processes, including glucose and lipid metabolism, cell proliferation, and gene expression. Deficiencies in biotin have been linked to various health conditions, including dermatitis, alopecia, and neurological disorders. KAPA inhibitors have been shown to have antimicrobial activity, making them potential targets for the development of antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
KAPA is a well-characterized enzyme, with a crystal structure available for various organisms. The enzyme is relatively stable and can be purified to homogeneity using standard chromatographic techniques. However, the enzymatic reaction is relatively slow, requiring long incubation times and high enzyme concentrations. The synthesis of pimeloyl-CoA, the substrate for KAPA, is also challenging, requiring multiple steps and specialized reagents.
Orientations Futures
The study of KAPA and biotin biosynthesis is an active area of research, with many future directions. One area of interest is the structural and mechanistic characterization of KAPA, including the identification of intermediates and the role of active site residues. Another direction is the development of KAPA inhibitors for use as antibiotics or herbicides. Finally, the regulation of biotin biosynthesis and its role in various physiological processes is an area of ongoing investigation, with many unanswered questions.
Méthodes De Synthèse
The synthesis of 7-Oxoazepane-2-carboxamide involves the condensation of 6-methyl-2-oxohexanoic acid and L-alanine, followed by cyclization and dehydration. This reaction is catalyzed by KAPA, which is found in various organisms, including bacteria, plants, and fungi. The purification of KAPA is achieved through a series of chromatographic techniques, including ion exchange and size exclusion chromatography.
Applications De Recherche Scientifique
KAPA has been extensively studied due to its crucial role in biotin biosynthesis. The enzyme has been cloned and expressed in various systems, including E. coli and yeast, to facilitate biochemical and structural studies. KAPA has also been used as a target for the development of herbicides and antibiotics, as the enzyme is essential for the growth and survival of many organisms.
Propriétés
Numéro CAS |
118950-97-3 |
|---|---|
Nom du produit |
7-Oxoazepane-2-carboxamide |
Formule moléculaire |
C7H12N2O2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
7-oxoazepane-2-carboxamide |
InChI |
InChI=1S/C7H12N2O2/c8-7(11)5-3-1-2-4-6(10)9-5/h5H,1-4H2,(H2,8,11)(H,9,10) |
Clé InChI |
OYIAQOXMUAYRAH-UHFFFAOYSA-N |
SMILES |
C1CCC(=O)NC(C1)C(=O)N |
SMILES canonique |
C1CCC(=O)NC(C1)C(=O)N |
Synonymes |
1H-Azepine-2-carboxamide,hexahydro-7-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



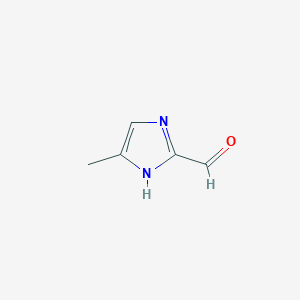




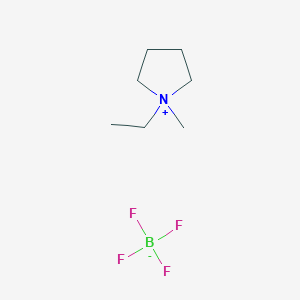
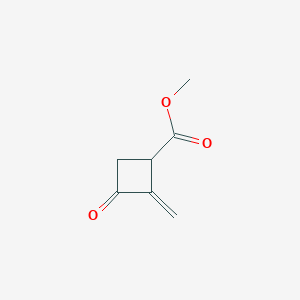
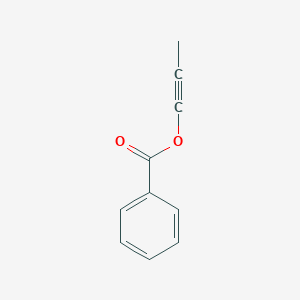
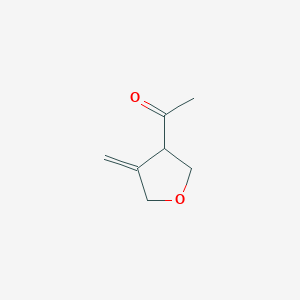
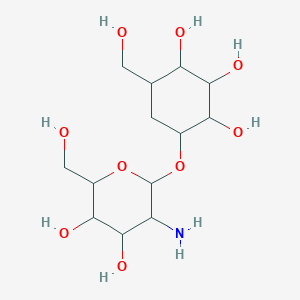
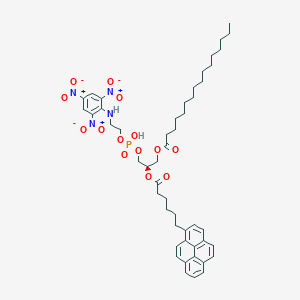
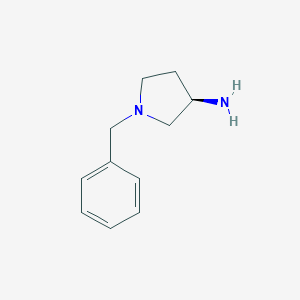
![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B37882.png)
